molecular formula C20H28N4O2 B2400749 3-(4-Methylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione CAS No. 301313-30-4

3-(4-Methylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione

Cat. No. B2400749
CAS RN: 301313-30-4
M. Wt: 356.47
InChI Key: IPLCBLTWUNHPBG-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as MPDPV and belongs to the class of synthetic cathinones. The synthesis and characterization of MPDPV have been well documented, and its mechanism of action has been extensively studied.

Mechanism of Action

MPDPV acts as a potent reuptake inhibitor of the monoamine neurotransmitters dopamine, norepinephrine, and serotonin. It has been shown to have a higher affinity for the dopamine transporter compared to other synthetic cathinones such as mephedrone and methylone. The increased dopamine levels in the brain lead to increased feelings of euphoria and reward, which may contribute to its addictive potential.
Biochemical and Physiological Effects:
The effects of MPDPV on the body are similar to those of other stimulants such as cocaine and amphetamines. The increased levels of dopamine in the brain lead to increased heart rate, blood pressure, and body temperature. Prolonged use of MPDPV may lead to neurotoxicity and damage to the dopamine neurons in the brain.

Advantages and Limitations for Lab Experiments

MPDPV has been used as a tool for studying the neurobiology of addiction and for investigating the effects of dopamine reuptake inhibitors on the brain. Its high potency and selectivity for the dopamine transporter make it a valuable tool for studying the role of dopamine in reward and motivation. However, the potential neurotoxicity of MPDPV limits its use in long-term studies and in vivo experiments.

Future Directions

Future research on MPDPV should focus on investigating its potential therapeutic applications and developing safer analogs with reduced neurotoxicity. The development of selective dopamine reuptake inhibitors may lead to the development of new treatments for neuropsychiatric disorders such as depression and ADHD. Additionally, further research on the neurobiology of addiction may lead to the development of new treatments for substance use disorders.

Synthesis Methods

The synthesis of MPDPV involves the reaction between 4-methylpiperazine and 4-piperidin-1-ylphenylpyrrolidine-2,5-dione. The reaction is carried out in the presence of a catalyst such as palladium on carbon, and the resulting product is purified using chromatography techniques. The purity of the product is confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

MPDPV has been studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use as a cognitive enhancer and as a tool for studying the neurobiology of addiction.

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-21-11-13-23(14-12-21)18-15-19(25)24(20(18)26)17-7-5-16(6-8-17)22-9-3-2-4-10-22/h5-8,18H,2-4,9-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLCBLTWUNHPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione

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